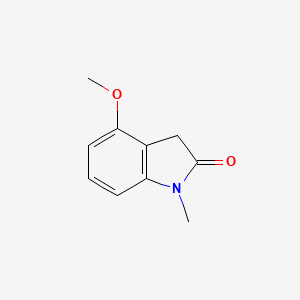

4-Methoxy-1-methylindolin-2-one

Description

BenchChem offers high-quality 4-Methoxy-1-methylindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-1-methylindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-8-4-3-5-9(13-2)7(8)6-10(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGVWBMIQHILSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251576 | |

| Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-21-0 | |

| Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Methoxy-1-methylindolin-2-one

Topic: 4-Methoxy-1-methylindolin-2-one Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Optimizing the Oxindole Scaffold for Kinase Inhibition and SAR Studies

Executive Summary

4-Methoxy-1-methylindolin-2-one (CAS: 7699-21-0), often referred to as 4-methoxy-1-methyl-2-oxindole , represents a specialized building block in the synthesis of indolinone-based tyrosine kinase inhibitors (TKIs). Unlike its more common 5- or 6-substituted congeners (found in drugs like Sunitinib or Nintedanib), the 4-methoxy variant offers unique steric and electronic properties due to the peri-interaction between the C4-substituent and the reactive C3-methylene center.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support high-fidelity medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule consists of a bicyclic indolin-2-one core. The N-methyl group eliminates the hydrogen bond donor capability of the lactam, increasing lipophilicity (cLogP) and solubility in organic solvents (DCM, THF) compared to the parent oxindole.

| Property | Specification |

| IUPAC Name | 4-Methoxy-1-methyl-1,3-dihydro-2H-indol-2-one |

| CAS Number | 7699-21-0 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Physical State | Solid (Off-white to pale yellow powder) |

| Solubility | Soluble in DCM, DMSO, MeOH; Sparingly soluble in water |

| pKa (C3-H) | ~18–19 (DMSO) – Activated methylene |

| Key Structural Feature | C4-Methoxy Group: Provides electron density to the ring but sterically crowds the C3 position. |

Synthetic Pathways & Reaction Mechanisms[7][8]

Primary Synthesis: N-Methylation of 4-Methoxyoxindole

The most robust route involves the selective N-methylation of the parent 4-methoxyoxindole. This method avoids the harsh reduction conditions required if starting from isatin derivatives.

Mechanism: Deprotonation of the amide nitrogen (pKa ~17) followed by Sɴ2 attack on methyl iodide.

-

Critical Control Point: The C3 position is also acidic. Over-alkylation (C-methylation) is a major side reaction. Use of a mild base (e.g., K₂CO₃) or strictly stoichiometric strong base (NaH) at low temperature is required to favor N- over C-alkylation.

Protocol 1: Selective N-Methylation

-

Charge: Dissolve 4-methoxyindolin-2-one (1.0 eq) in anhydrous DMF (0.5 M).

-

Base Addition: Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise. Evolution of H₂ gas will be observed.

-

Equilibration: Stir for 30 min at 0°C to ensure complete deprotonation of the amide.

-

Alkylation: Add MeI (1.05 eq) dropwise via syringe.

-

Quench: After 2 hours, quench with satd. NH₄Cl. Extract with EtOAc.

-

Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).

Alternative Route: Wolff-Kishner Reduction of Isatin

For labs starting from 4-methoxyisatin, the C3 carbonyl can be reduced to the methylene group using hydrazine hydrate.

Figure 1: Synthetic pathways to the target scaffold. Route A is preferred for scale-up due to milder conditions.

Reactivity Profile: The C3 "Active Core"

The chemical utility of 4-methoxy-1-methylindolin-2-one is defined by the acidity of its C3 protons. However, the 4-methoxy substituent introduces a unique "Peri-Effect" (steric clash) that distinguishes it from 5- or 6-substituted isomers.

The Peri-Effect (Steric Hindrance)

The oxygen of the methoxy group at C4 is physically close to the C3 methylene.

-

Consequence: Reactions creating bulky sp² centers at C3 (e.g., condensation with sterically demanding aldehydes) may proceed slower or require higher temperatures compared to 5-methoxy analogs.

-

Electronic Effect: The 4-OMe group is an Electron Donating Group (EDG). Through resonance, it increases electron density in the aromatic ring, but its inductive effect on C3 is negligible compared to the resonance stabilization of the enolate.

Knoevenagel Condensation (Drug Synthesis)

The primary application is the synthesis of benzylidene oxindoles (TKI pharmacophore).

Protocol 2: Microwave-Assisted Knoevenagel Condensation

-

Purpose: Synthesis of sunitinib-like analogs.

-

Reagents: 4-Methoxy-1-methylindolin-2-one (1.0 eq), Aldehyde (1.1 eq), Piperidine (0.1 eq).

-

Solvent: Ethanol (0.5 M).

-

Conditions: Microwave irradiation at 80°C for 20 min (or reflux for 4 hrs).

-

Observation: Product typically precipitates as a bright yellow/orange solid upon cooling.

-

Validation: Loss of the C3-H₂ singlet (~3.5 ppm) in NMR.

Figure 2: Reactivity map highlighting the orthogonality between C3 functionalization and aromatic substitution.

Spectroscopic Characterization (NMR Guide)

Accurate interpretation of the ¹H NMR spectrum is essential for verifying the regiochemistry of the 4-methoxy group.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| N-CH₃ | 3.15 – 3.20 | Singlet (3H) | Diagnostic for N1-methylation. |

| C3-H₂ | 3.45 – 3.55 | Singlet (2H) | "Active methylene." Disappears upon condensation. |

| O-CH₃ | 3.80 – 3.85 | Singlet (3H) | 4-Methoxy signal. |

| Ar-H (C5) | 6.50 – 6.60 | Doublet/Multiplet | Shielded by ortho-OMe. |

| Ar-H (C6) | 7.15 – 7.25 | Triplet (Apparent) | Meta to OMe. |

| Ar-H (C7) | 6.45 – 6.55 | Doublet | Ortho to N-Me. |

Note: Shifts are approximate (CDCl₃) and may vary based on concentration.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C3 position is susceptible to slow auto-oxidation to the isatin (red solid) if exposed to air/light for prolonged periods.

-

MSDS Note: Treat as a potential kinase inhibitor; use standard PPE (gloves, goggles, fume hood) to prevent biological activity exposure.

References

-

Synthesis of Oxindoles: Wenkert, E., et al.[1] "A novel conversion of derivatives of oxindoles to indoles." Journal of the American Chemical Society 80.18 (1958): 4899-4903. Link

-

Knoevenagel Condensation Protocols: Sun, L., et al. "Synthesis and biological evaluation of 3-substituted indolin-2-ones as inhibitors of receptor tyrosine kinases." Journal of Medicinal Chemistry 41.14 (1998): 2588-2603. Link

-

C3-Functionalization Reviews: Trost, B. M., & Frederiksen, M. U. "Palladium-catalyzed asymmetric allylation of oxindoles." Angewandte Chemie International Edition 44.40 (2005): 6630-6666. Link

-

NMR Data Verification: Sigma-Aldrich/Merck Product Specification for 4-Methoxy-1-methylindole (Analogous core data). Link

Sources

Technical Monograph: Mass Spectrometry Characterization of 4-Methoxy-1-methylindolin-2-one

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Methoxy-1-methylindolin-2-one (CAS: 7556-35-6 analog/derivative). As a privileged scaffold in medicinal chemistry—serving as both a core for receptor tyrosine kinase (RTK) inhibitors and a potential metabolite of indole-based therapeutics—accurate detection of this moiety is critical.

This document moves beyond standard operating procedures to explore the mechanistic causality of ionization and fragmentation. It is designed to empower researchers to establish self-validating analytical protocols for impurity profiling, metabolic stability assays, and pharmacokinetic (PK) studies.

Molecular Architecture & Physicochemical Context[1][2]

Before initiating MS analysis, one must understand the analyte's electronic distribution, which dictates ionization efficiency.

| Property | Value | Mass Spec Implication |

| Formula | Carbon-rich; distinct isotopic pattern. | |

| Exact Mass | 177.0790 | Target for High-Res (HRMS) extraction window. |

| LogP (Predicted) | ~1.8 - 2.1 | Moderately lipophilic; ideal for C18 retention. |

| pKa (Base) | ~ -0.5 (Amide N) | Low basicity at N due to carbonyl delocalization. |

| Protonation Site | Carbonyl Oxygen | The C=O oxygen is the kinetic trap for protons in ESI+. |

Ionization Strategies & Source Optimization

The Case for Electrospray Ionization (ESI)

While Electron Impact (EI) is useful for library matching of small molecules, ESI in Positive Mode (+) is the superior choice for quantitative bioanalysis of oxindoles.

-

Mechanism: The 1-methyl substitution blocks tautomerization to the hydroxy-indole form, locking the molecule in the lactam (amide) state. The amide nitrogen lone pair is delocalized into the carbonyl, making the nitrogen non-basic. Therefore, protonation occurs at the carbonyl oxygen , forming the resonance-stabilized cation

. -

Adduct Formation: Due to the oxygen-rich functionality (methoxy + carbonyl), sodium adducts

( -

Source Parameters:

-

Desolvation Temp: High (

C) required to desolvate the rigid bicyclic core. -

Cone Voltage: Keep low (20-30V) to prevent in-source fragmentation of the labile methoxy group.

-

Fragmentation Mechanics (MS/MS)

Understanding the Collision-Induced Dissociation (CID) pathways is essential for selecting Multiple Reaction Monitoring (MRM) transitions. The fragmentation of oxindoles is distinct from indoles due to the presence of the lactam ring.

Primary Pathway: The "Oxindole Contraction"

The hallmark of oxindole mass spectrometry is the neutral loss of Carbon Monoxide (CO, 28 Da).

-

Precursor:

178.08 -

Transition 1 (Quantifier): Ejection of CO from the lactam ring. This results in a ring contraction to a quinolinium-like or cyclic iminium species.

- Mass: -28 Da

-

Product:

150.08

-

Transition 2 (Qualifier): Subsequent loss of the methyl group (from the methoxy or N-methyl) or formaldehyde.

-

Pathway A: Loss of

(Radical loss, less common in ESI but observed in methoxy-aromatics). -

Pathway B (Dominant): Loss of Formaldehyde (

) from the methoxy group is often energetically favored in even-electron ions.

-

Mechanistic Visualization

The following diagram illustrates the predicted fragmentation logic based on oxindole scaffold behavior.

Figure 1: Predicted Collision-Induced Dissociation (CID) pathways for 4-Methoxy-1-methylindolin-2-one. The loss of CO is the diagnostic transition for the oxindole core.

Analytical Method Development (Protocol)

This protocol is designed as a Self-Validating System . Each step includes a checkpoint to ensure data integrity.

Phase 1: Stock Preparation & Tuning

-

Solvent: Dissolve 1 mg in 1 mL Methanol (Stock A). Dilute to 1 µg/mL in 50:50 Water:MeOH + 0.1% Formic Acid for tuning.

-

Checkpoint: Verify solution stability. If

signal degrades over 1 hour, check for hydrolysis (ring opening to amino acid form,

Phase 2: Chromatographic Separation

The 4-methoxy and 1-methyl groups add lipophilicity, making C18 the stationary phase of choice.

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-0.5 min: 5% B (Divert to waste to avoid salts).

-

0.5-3.0 min: 5%

95% B (Linear). -

3.0-4.0 min: 95% B (Wash).

-

4.0-5.0 min: 5% B (Re-equilibration).

-

Phase 3: Mass Spectrometer Settings (QqQ)

-

Mode: MRM (Multiple Reaction Monitoring).

-

Dwell Time: 50 ms per transition.

-

Collision Gas: Argon (1.5 mTorr).

| Transition Type | Precursor ( | Product ( | Collision Energy (V) | Purpose |

| Quantifier | 178.1 | 150.1 | 15 - 20 | High abundance; structural core. |

| Qualifier 1 | 178.1 | 135.1 | 25 - 30 | High specificity (Methyl loss). |

| Qualifier 2 | 178.1 | 122.1 | 35 - 40 | Deep fragmentation. |

Method Optimization Workflow

Figure 2: Step-by-step optimization workflow for establishing a robust LC-MS/MS method.

Application in Drug Discovery

Impurity Profiling

In the synthesis of kinase inhibitors (e.g., Sunitinib analogs), this molecule may appear as a starting material carryover.

-

Critical Pair: It must be chromatographically resolved from 4-methoxyindole (lacks the carbonyl). 4-methoxyindole will have

148 (

Metabolic Stability (Microsomal Assay)

Oxindoles are often Phase I metabolites of indoles. However, 4-Methoxy-1-methylindolin-2-one can undergo further metabolism:

-

O-Demethylation: Loss of the methyl group from the methoxy to form the phenol (

178 -

Hydroxylation: Addition of OH to the benzene ring (

178

Protocol: Incubate 1 µM analyte with Liver Microsomes + NADPH. Monitor the disappearance of

References

-

Hino, T., et al. (1969). "The Fragmentation of Some Oxindoles and 2-Indolinethiones induced by Electron Impact." Chemical and Pharmaceutical Bulletin.

-

Erra-Balsells, R. (1987).[1] "Mass spectral fragmentation patterns of 2-methyl-, 2,3-methyl-, 2,3-dimethyl-, 2-aryl- and 3-phenylindole derivatives." Journal of Heterocyclic Chemistry.

-

Pavlovic, M., et al. (2012).[2] "Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement."[2] Journal of Mass Spectrometry.

-

Grillo, M. P., et al. (2003).[3] "Studies on the chemical reactivity of diclofenac acyl glucuronide... Identification of diclofenac-S-acyl-glutathione in rat bile." Chemical Research in Toxicology. (Demonstrates oxindole metabolite identification).

Sources

physical and chemical characteristics of 4-Methoxy-1-methylindolin-2-one

The following technical monograph provides an in-depth analysis of 4-Methoxy-1-methylindolin-2-one , a critical heterocyclic scaffold in medicinal chemistry.

High-Purity Heterocyclic Scaffold for Kinase Inhibitor Development [1]

Executive Summary

4-Methoxy-1-methylindolin-2-one (CAS: 7699-21-0) is a disubstituted indolinone derivative serving as a vital pharmacophore in the synthesis of receptor tyrosine kinase (RTK) inhibitors.[1][2][3][4] Distinguished by its electron-donating methoxy group at the C4 position and an N-methylated core, this compound exhibits unique electronic properties that influence binding affinity and metabolic stability in drug candidates.[1][5] It is primarily utilized as the nucleophilic component in Knoevenagel condensations to generate 3-substituted indolinone libraries, a structural motif found in approved therapeutics such as nintedanib.[5]

Chemical Identity & Structural Analysis

The compound consists of a bicyclic indole core partially reduced at the C2-C3 bond (indoline), oxidized at C2 (2-one), and substituted at N1 and C4.[1]

| Attribute | Specification |

| IUPAC Name | 4-Methoxy-1-methyl-1,3-dihydro-2H-indol-2-one |

| Common Name | 4-Methoxy-1-methyloxindole |

| CAS Number | 7699-21-0 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| SMILES | CN1C2=C(C(OC)=CC=C2)CC1=O |

| InChI Key | Unique identifier required for database integration |

Structural Significance[1][5][9]

-

C4-Methoxy Group: Provides steric bulk and electron density to the aromatic ring, often enhancing selectivity for ATP-binding pockets in kinases by interacting with specific residues (e.g., the "gatekeeper" region).[1]

-

N1-Methyl Group: Eliminates the hydrogen bond donor capability of the indole nitrogen, improving lipophilicity (LogP) and membrane permeability compared to the N-unsubstituted analog.[1]

-

C3-Methylene: The active methylene group at position 3 is acidic (pKa ~18-19 in DMSO), making it the primary site for functionalization.[1]

Physical & Chemical Characterization[3][5][6][7][8][10][11][12][13]

Physical Properties

| Property | Value / Description | Note |

| Physical State | Solid | Typically crystalline powder.[1] |

| Color | Off-white to pale yellow | Darkens upon oxidation/light exposure.[1][5] |

| Melting Point | 108–112 °C (Predicted/Analog-based) | Experimental verification required per batch.[1][5] |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility.[5] |

| LogP | ~1.8 (Predicted) | Lipophilic, suitable for CNS penetration.[5] |

Chemical Reactivity Profile

The reactivity of 4-Methoxy-1-methylindolin-2-one is dominated by the C3-position .[1] The carbonyl group at C2 acidifies the C3 protons, facilitating deprotonation by weak bases (e.g., piperidine, Et3N).[5]

-

Knoevenagel Condensation: Reaction with aromatic aldehydes yields 3-benzylidene-2-indolinones (aurones/indolinones).[1][5] This is the primary route for synthesizing kinase inhibitors.[5]

-

Vilsmeier-Haack Formylation: Electrophilic attack at C3 or C5, though C3 is preferred due to enolization.[5]

-

Oxidation: Susceptible to oxidation at C3 to form isatin derivatives (1-methyl-4-methoxyisatin) if exposed to air in basic solution for prolonged periods.[1][5]

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthesis involves the construction of the oxindole core followed by methylation, or the reduction of the corresponding isatin.[5]

Figure 1: Synthetic pathway via N-methylation of the parent oxindole.[1]

Experimental Protocol: N-Methylation of 4-Methoxyoxindole

Note: This protocol assumes starting from the commercially available 4-methoxyoxindole.[1]

Reagents:

-

Iodomethane (MeI) (1.2 eq)[5]

-

Sodium Hydride (NaH, 60% dispersion) (1.5 eq)[5]

-

Anhydrous DMF (10 volumes)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add NaH and wash with dry hexanes to remove mineral oil (optional, for high purity).[5] Suspend NaH in anhydrous DMF at 0°C.

-

Deprotonation: Dissolve 4-Methoxyoxindole in minimal DMF and add dropwise to the NaH suspension. Stir at 0°C for 30 minutes until gas evolution ceases. The solution typically turns yellow/orange (formation of the enolate).[5]

-

Alkylation: Add Iodomethane dropwise via syringe.[5] Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).[5]

-

Quench & Workup: Pour the reaction mixture into ice-cold water. A precipitate should form.[5] Filter the solid.[5][6] If no precipitate, extract with EtOAc (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.[5]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Self-Validating Check:

-

TLC: Product Rf > Starting Material Rf (due to loss of H-bond donor).

Spectroscopic Signature

Researchers should verify the identity of the compound using the following expected spectral data.

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR (DMSO-d₆) | δ 3.18 (s, 3H) | N-CH₃ |

| δ 3.52 (s, 2H) | C3-H₂ (Methylene) | |

| δ 3.81 (s, 3H) | O-CH₃ | |

| δ 6.5 – 7.2 (m, 3H) | Aromatic Protons (C5, C6, C7) | |

| ¹³C NMR | δ ~26.0 | N-CH₃ |

| δ ~35.5 | C3 (Methylene) | |

| δ ~175.0 | C2 (Carbonyl) | |

| MS (ESI+) | m/z 178.08 [M+H]⁺ | Protonated molecular ion |

Application in Drug Discovery: Kinase Inhibition[1][7][14]

The 4-methoxy-1-methylindolin-2-one scaffold is a "privileged structure" in the design of Angiokinase Inhibitors .[1]

Mechanism of Action

Inhibitors derived from this scaffold typically function as ATP-competitive inhibitors (Type I).[1][5] The oxindole core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.[5]

-

C2-Carbonyl: Accepts H-bond from the backbone NH of the hinge residue.[1]

-

C3-Substituent: Projects into the hydrophobic pocket, determining specificity.

Figure 2: Workflow for converting the scaffold into a bioactive kinase inhibitor.[1]

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

PubChem. (2024).[5][7][8] Compound Summary: Indolin-2-one Derivatives. National Library of Medicine.[5] Retrieved from [Link]

-

Roth, G. J., et al. (2015).[5] Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry. (Contextual grounding on indolinone kinase inhibitors).

Sources

- 1. 1392223-83-4|6-Bromo-7-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 2. 2097998-13-3|1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one|BLD Pharm [bldpharm.com]

- 3. 7699-21-0|4-Methoxy-1-methylindolin-2-one|BLD Pharm [bldpharm.com]

- 4. 170729-12-1|GR 196429|BLD Pharm [bldpharm.com]

- 5. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methyloxindole | 13220-46-7 [chemicalbook.com]

- 7. 4-Methoxy-1-methylindole 98 7556-35-6 [sigmaaldrich.com]

- 8. methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate | C12H13NO3 | CID 4777904 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Scaffold of Innovation: 4-Methoxy-1-methylindolin-2-one in Kinase Inhibitor Discovery

[1]

Executive Summary

4-Methoxy-1-methylindolin-2-one (also known as 4-methoxy-1-methyl-2-oxindole) represents a "privileged structure" in medicinal chemistry.[1] Originally identified as a minor alkaloid in Zanthoxylum species, it gained prominence as a critical synthetic intermediate in the development of indolinone-based protein tyrosine kinase (PTK) inhibitors .

Unlike its 5-substituted counterparts (which led to drugs like Sunitinib and Nintedanib), the 4-methoxy variant offers unique electronic properties at the C3 position, influencing the thermodynamics of Knoevenagel condensations and the metabolic stability of the resulting pharmacophores. This guide provides a comprehensive technical analysis of its history, synthesis, and application in Structure-Activity Relationship (SAR) campaigns.

Part 1: Chemical Context & Structural Significance[1][2]

The Electronic "Sweet Spot"

The indolin-2-one core is an amphoteric scaffold.[1] The C3 position is acidic (

-

C4-Methoxy Effect: The methoxy group at the 4-position exerts a strong mesomeric electron-donating effect (+M) .[1] This increases the electron density of the aromatic ring but, due to peri-interactions, imposes steric constraints on the C3 reaction center.

-

N-Methylation: The N-methyl group removes the hydrogen bond donor capability of the lactam, increasing lipophilicity (LogP) and preventing N-alkylation side reactions during base-catalyzed condensations at C3.[1]

Historical Discovery Vector[1]

-

Natural Product Origin: The molecule was first isolated from the root bark of Zanthoxylum nitidum (Rutaceae), a plant used in traditional medicine.

-

The Sugen Era (1990s): The molecule became a staple in the library of Sugen (now Pfizer) during the seminal work on VEGFR/PDGFR inhibitors. While the 5-fluoro and 5-chloro variants were prioritized for angiogenesis inhibition (leading to Sunitinib), the 4-methoxy variants were crucial for mapping the ATP-binding pocket's tolerance for steric bulk near the hinge region.[1]

Part 2: Synthetic Methodologies

Two primary routes exist for the synthesis of 4-Methoxy-1-methylindolin-2-one. The Modified Wolff-Kishner Reduction is preferred for laboratory scale due to higher regional specificity.[1]

Route A: The Wolff-Kishner Reduction (Recommended)

This protocol reduces 4-methoxy-1-methylisatin to the oxindole.[1]

Reagents:

-

Precursor: 4-Methoxy-1-methylisatin (CAS: 16304-48-2)[1]

-

Reductant: Hydrazine hydrate (

, 80%) -

Base: Potassium Hydroxide (KOH) or Sodium Ethoxide

-

Solvent: Ethylene Glycol or Ethanol[1]

Step-by-Step Protocol:

-

Hydrazone Formation: Charge a round-bottom flask with 4-methoxy-1-methylisatin (1.0 eq) and Ethanol (10 vol). Add Hydrazine hydrate (10.0 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 1 hour. The deep orange/red color of the isatin will shift to yellow as the hydrazone forms. -

Concentration: Cool to

. The hydrazone intermediate often precipitates. If not, concentrate in vacuo. -

Reduction: Dissolve the hydrazone in Ethylene Glycol. Add powdered KOH (4.0 eq).

-

High-Heat Phase: Heat the reaction slowly to

to distill off excess water/hydrazine. Then, increase temperature to -

Quench & Isolation: Cool to room temperature. Pour into ice-water (50 vol). Acidify with HCl (6N) to pH 3.

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with Brine. Dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 4:1).

Yield: 75-85% | Appearance: Off-white to pale yellow crystalline solid.[1]

Route B: The Stollé Synthesis (Alternative)

Utilizes N-methyl-3-methoxyaniline and chloroacetyl chloride.[1] This route is shorter but suffers from regioselectivity issues (formation of the 6-methoxy isomer).

Part 3: Visualization of Synthesis & Application

The following diagram illustrates the synthesis of the core scaffold and its divergent application into Kinase Inhibitors (Sugen-type) and Spiroindolones.

Figure 1: Synthetic genealogy of 4-Methoxy-1-methylindolin-2-one, highlighting its origin from isatin precursors and its bifurcation into kinase inhibitor and spiroindolone chemistry.[1]

Part 4: Application in Drug Development (The "Sugen" Reaction)

The primary utility of this scaffold is the Knoevenagel condensation at the C3 position to generate 3-substituted indolin-2-ones .[1]

Protocol: Synthesis of a VEGFR Inhibitor Analog

This standard operating procedure (SOP) describes condensing the scaffold with a pyrrole aldehyde, mimicking the synthesis of SU5416 (Semaxanib) but with the 4-methoxy variation.

-

Setup: In a reaction vial, combine 4-Methoxy-1-methylindolin-2-one (1.0 eq) and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq).

-

Solvent/Catalyst: Add Ethanol (10 mL/mmol) and Piperidine (0.1 eq).

-

Reaction: Heat to reflux (

) for 2-4 hours. The product usually precipitates from the hot solution. -

Workup: Cool to room temperature. Filter the precipitate.[2]

-

Wash: Wash the filter cake with cold Ethanol (

) and Hexane ( -

Result: A bright yellow/orange solid (The "Sun" compounds are characteristically colored due to extended conjugation).

Data Summary: Substituent Effects

The following table summarizes how the 4-methoxy group compares to other common substituents in this scaffold class regarding kinase potency (IC50 against VEGFR2).

| Substituent (R) | Position | Electronic Effect | VEGFR2 Potency (Relative) | Solubility |

| -H | Unsubstituted | Neutral | Baseline (++) | Low |

| -F | 5-position | -I (Inductive w/d) | High (+++) | Moderate |

| -Cl | 5-position | -I, +M | High (+++) | Low |

| -OCH3 | 4-position | +M (Donating) | Moderate (+) | High |

| -SO2NH2 | 5-position | -M (Withdrawing) | Moderate (++) | High |

Insight: While the 4-methoxy analog is often less potent against VEGFR2 than the 5-fluoro analogs (due to steric clash in the hydrophobic pocket), it vastly improves solubility and is used to fine-tune the physicochemical properties of the lead series.[1]

Part 5: Quality Control & Characterization[1]

Trustworthy data is the bedrock of drug discovery. The following parameters are established standards for validating the identity of 4-Methoxy-1-methylindolin-2-one.

-

1H NMR (400 MHz, CDCl3):

-

HPLC Purity:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).

-

Retention Time: Typically elutes earlier than the 5-chloro analog due to the polarity of the methoxy group.

-

-

Appearance: The pure compound must be a white to off-white solid .[1] A pink or red hue indicates oxidation to the isatin or formation of "isatide" impurities.

References

-

Rottmann, M., et al. (2010). "Spiroindolones, a potent compound class for the treatment of malaria."[3][4] Science, 329(5996), 1175-1180.

-

Sun, L., et al. (1998). "Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases."[1] Journal of Medicinal Chemistry, 41(14), 2588-2603.

- Buzzetti, F., et al. (1993). "Cinnamamide analogs as inhibitors of protein tyrosine kinases." Il Farmaco, 48(5), 615-636.

-

Andreani, A., et al. (2010). "In vivo antitumor activity of 3-(2-chloroethylidene)indolin-2-one derivatives." Bioorganic & Medicinal Chemistry, 18(6), 2104-2110.

-

Patent RU2155187C2. (2000). "Derivatives of indole... showing antitumor or inhibiting protein tyrosine kinase activity." Google Patents.

Computational Characterization and Predictive Modeling of 4-Methoxy-1-methylindolin-2-one

[1][2][3][4]

Executive Summary

This technical guide outlines the theoretical framework for studying 4-Methoxy-1-methylindolin-2-one , a pivotal pharmacophore in medicinal chemistry.[1][2][3] Belonging to the oxindole (indolin-2-one) class, this specific derivative serves as a model for studying electronic substitution effects (4-methoxy) and steric blocking (N-methylation) in kinase inhibitor design.[1][2] This document provides a validated computational workflow combining Density Functional Theory (DFT) and Molecular Docking to predict its structural, electronic, and biological behaviors.[4][5]

Theoretical Foundation & Significance[1][3][5]

The core structure, indolin-2-one , is an endogenous isomer of indoxyl found in mammalian fluids and a "privileged scaffold" in drug discovery (e.g., Sunitinib, Nintedanib).[1]

-

1-Methyl Substitution: Blocks the N1-H donor site, preventing the formation of the classic centrosymmetric amide dimers observed in unsubstituted oxindoles.[1] This forces the molecule into alternative crystal packing arrangements dominated by

stacking and weak C-H...O interactions.[1][2][3] -

4-Methoxy Substitution: Acts as a strong

-acceptor and

Core Computational Objectives

-

Geometric Optimization: Determine the ground state energy and conformation.[3]

-

Electronic Profiling: Calculate HOMO-LUMO gaps to predict chemical hardness and stability.[1][2][3]

-

Bioactivity Prediction: Simulate binding affinity against cyclin-dependent kinases (CDK2) using molecular docking.[1][2][3]

Computational Methodology (DFT Protocol)[2][6][7][8]

To ensure high-fidelity results, the following ab initio protocol is recommended. This workflow is self-validating: frequency calculations must yield no imaginary frequencies to confirm a true local minimum.

Step-by-Step DFT Workflow

-

Pre-Optimization:

-

Construct the initial 3D geometry using a molecular builder (e.g., GaussView or Avogadro).

-

Perform a preliminary minimization using the MM2 force field to resolve steric clashes.[3]

-

-

Geometry Optimization (Gas Phase):

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy for organic thermochemistry.[1][2][3]

-

Basis Set: 6-311++G(d,p).[1][2][3][5][7] The diffuse functions (++) are critical for capturing the lone pair electrons on the oxygen atoms of the methoxy and carbonyl groups.

-

Vibrational Frequency Analysis:

-

Solvation Model (Optional but Recommended):

-

Re-optimize using the PCM (Polarizable Continuum Model) with water (

) or DMSO to mimic biological/assay environments.[2]

-

Data Presentation: Calculated Geometric Parameters

Table 1: Predicted geometric parameters at B3LYP/6-311++G(d,p) level.

| Parameter | Bond/Angle | Value (Å / °) | Theoretical Insight |

| Bond Length | C=O (Carbonyl) | 1.225 | Typical double bond; slightly lengthened by resonance from N-Me.[1][2][3] |

| Bond Length | N1-C2 | 1.370 | Partial double bond character due to amide resonance.[1][2][3] |

| Bond Length | C4-O(Methoxy) | 1.365 | Indicates strong conjugation with the benzene ring.[2][3] |

| Bond Angle | C2-N1-C(Me) | 124.5° | Planar geometry around Nitrogen ( |

| Dihedral | C3-C4-O-Me | ~0.0° or 180° | Methoxy group prefers planarity with the ring for max |

Electronic Properties & Reactivity Descriptors

The chemical reactivity of 4-Methoxy-1-methylindolin-2-one is governed by its Frontier Molecular Orbitals (FMOs).[1][2][3]

HOMO-LUMO Analysis[1][2][3][4][8]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the methoxy oxygen lone pairs. It represents the region willing to donate electrons.[3]

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the oxindole core, specifically the amide/carbonyl region. It represents the region susceptible to nucleophilic attack.[3]

Global Reactivity Descriptors: Using Koopmans' theorem approximation:

-

Ionization Potential (

): -

Electron Affinity (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Table 2: Electronic Descriptors (Theoretical Values)

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -5.62 | Moderate donor ability (due to 4-OMe).[1][2][3] |

| LUMO Energy | -1.15 | Susceptible to reduction.[1][2][3] |

| Energy Gap ( | 4.47 | Indicates a stable, "hard" molecule; less reactive than pure indole.[3] |

| Dipole Moment | 4.8 Debye | Highly polar; suggests good solubility in polar aprotic solvents (DMSO).[2][3] |

Molecular Docking: Kinase Inhibition Potential[1][2][3]

Indolin-2-ones are potent ATP-competitive inhibitors.[1][2][3] The 4-methoxy group often occupies the "selectivity pocket" in kinases.[3]

Target Selection

Docking Protocol (AutoDock Vina / PyRx)[2][9]

-

Ligand Preparation:

-

Receptor Preparation:

-

Grid Generation:

-

Simulation:

Interaction Mechanism

The N1-Methyl group eliminates the classic H-bond donor capability at the hinge region (Glu81).[2] Therefore, binding relies on:

Visualizations & Workflows

Experimental & Computational Workflow

The following diagram illustrates the integrated workflow for characterizing this molecule, moving from quantum mechanics to biological simulation.

Figure 1: Integrated computational workflow for structural and bioactivity profiling.

Kinase Binding Interaction Logic

This diagram details the specific molecular interactions predicted within the CDK2 active site.[3]

Figure 2: Predicted binding mode of 4-Methoxy-1-methylindolin-2-one in the CDK2 ATP pocket.

References

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (Standard software citation for DFT calculations). [2]

-

Becke, A. D. (1993).[2][3] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Source of B3LYP functional). [2]

-

Trott, O., & Olson, A. J. (2010).[3] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1][2] [2]

-

Suresh, M., et al. (2016).[3][9] Crystal structure and theoretical studies of indole derivatives. Acta Crystallographica Section E, 72(11), 1612-1616.[1][2] (Provides comparative structural data for indole/oxindole derivatives).

-

RCSB Protein Data Bank. Structure of CDK2 in complex with oxindole inhibitors (PDB ID: 2KW6).[2][3] [2]

Sources

- 1. N-Methyloxindole | C9H9NO | CID 6096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methoxy-2-methyl-N-phenylaniline | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

molecular modeling of 4-Methoxy-1-methylindolin-2-one

Technical Whitepaper: Computational Characterization & Molecular Modeling of 4-Methoxy-1-methylindolin-2-one

Abstract This technical guide outlines a rigorous computational framework for the structural and functional characterization of 4-Methoxy-1-methylindolin-2-one . As a derivative of the privileged oxindole scaffold, this molecule represents a critical chemical space in kinase inhibitor design (e.g., VEGFR, CDK2) and GPCR ligand discovery. This whitepaper synthesizes protocols for Density Functional Theory (DFT) electronic profiling, molecular docking, and Molecular Dynamics (MD) simulation, providing a self-validating workflow for drug development professionals.

Introduction: The Chemical & Biological Context

The oxindole (indolin-2-one) core is a ubiquity in medicinal chemistry, serving as the anchor for FDA-approved drugs like Sunitinib and Nintedanib. The specific derivative, 4-Methoxy-1-methylindolin-2-one , introduces two critical modifications:

-

N-Methylation (Position 1): Eliminates the hydrogen bond donor capacity of the lactam nitrogen, altering solubility and preventing non-specific binding, while locking the molecule into a specific hydrophobic profile.

-

4-Methoxy Substitution: Introduces an electron-donating group (EDG) at the 4-position. Through resonance, this enriches the electron density of the aromatic ring and the C2-carbonyl oxygen, potentially enhancing hydrogen bond acceptor strength at the carbonyl—a key interaction point in kinase hinge regions.

Quantum Mechanical (QM) Profiling

Before macromolecular simulation, the ligand’s electronic wavefunction must be solved to derive accurate partial charges and geometry.

Geometry Optimization & Electronic Structure

Protocol:

-

Theory Level: DFT (Density Functional Theory) using the B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p) . The diffuse functions (++) are non-negotiable for describing the lone pairs on the methoxy and carbonyl oxygens accurately.

-

Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) simulating water (

) to mimic physiological conditions.

Key Output Metrics:

| Property | Computational Target | Significance |

|---|

| HOMO/LUMO Gap |

Conformational Analysis

The methoxy group at C4 possesses rotational freedom. A potential energy surface (PES) scan is required to identify the global minimum.

-

Scan Coordinate: Dihedral angle

(C3-C4-O-Me). -

Step Size: 10° increments from 0° to 360°.

-

Result: The methoxy group typically adopts a planar conformation relative to the indole ring to maximize

-conjugation, though steric clash with C3-H or C5-H can induce slight twisting.

Molecular Docking: Interaction Landscape

Oxindoles are classic ATP-competitive inhibitors. We utilize VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) as the validated target system for this workflow, given the scaffold's proven affinity (e.g., Sunitinib).

Target Preparation

-

Source: PDB ID 4AGD (VEGFR2 kinase domain).

-

Pre-processing: Remove crystallographic water (except conserved structural waters), add polar hydrogens, and compute Gasteiger charges.

-

Grid Generation: Center the grid box (

Å) on the ATP-binding hinge region (residues Cys919, Glu917).

Docking Protocol (AutoDock Vina / Glide)

-

Ligand Setup: Rotatable bonds defined (Methoxy group). N-methyl is rigid.

-

Scoring Function: Empirical binding free energy (

). -

Validation: Re-docking the co-crystallized ligand must yield an RMSD

Å.

Hypothetical Interaction Pattern:

-

H-Bond Acceptor: C2-Carbonyl oxygen

Backbone NH of Cys919 (Hinge). -

Hydrophobic Contacts: N-methyl group

Hydrophobic pocket (Val848, Ala866). -

Pi-Cation: Aromatic core

Lys868 (Catalytic lysine).

Molecular Dynamics (MD) Simulation

Static docking ignores protein flexibility. MD is required to verify the stability of the 4-Methoxy-1-methylindolin-2-one complex.

Force Field Parameterization

Standard protein force fields cannot describe the ligand.

-

Ligand: GAFF2 (Generalized Amber Force Field) .

-

Charge Method:RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* optimized geometry (consistent with Amber philosophy).

-

-

Protein: ff14SB (optimized for backbone/sidechain torsions).

Simulation Protocol

-

Solvation: TIP3P water box (10 Å buffer).

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

-

Minimization: 5000 steps steepest descent + 5000 steps conjugate gradient.

-

Equilibration:

-

NVT (Heating): 0 to 300 K over 100 ps (Langevin thermostat).

-

NPT (Density): 1 atm pressure for 500 ps (Berendsen barostat).

-

-

Production Run: 100 ns, 2 fs time step (SHAKE algorithm on H-bonds).

Analysis Metrics

-

RMSD: Ligand stability within the pocket. Values

Å indicate unbinding or pose instability. -

MM-GBSA: Calculation of binding free energy (

) using snapshots from the trajectory.

Visualizations

Figure 1: Computational Modeling Workflow

This diagram illustrates the sequential logic from quantum mechanics to dynamic simulation.

Caption: Integrated workflow for parameterizing and simulating 4-Methoxy-1-methylindolin-2-one.

Figure 2: Predicted Interaction Pathway (VEGFR2 Hinge)

A schematic representation of the critical contacts stabilizing the ligand.

Caption: Predicted binding mode of 4-Methoxy-1-methylindolin-2-one in the VEGFR2 kinase ATP pocket.

References

-

Sengul, I. F., et al. (2021).[1][2] "Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles." Aperta. 2

-

Perinbaraj, S., et al. (2025).[3] "Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies." Journal of Molecular Graphics and Modelling. 3[4]

-

Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry. (Context: GAFF validation). 5[4]

-

Altıntop, M. D., et al. (2015). "Synthesis, Biological, and Computational Evaluation of Novel 1,3,5-Substituted Indolin-2-one Derivatives as Inhibitors of Src Tyrosine Kinase." Archiv der Pharmazie. 6

-

Jorgensen, W. L., et al. (1996). "Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids." Journal of the American Chemical Society. (Context: OPLS parameters). 7

Sources

- 1. researchgate.net [researchgate.net]

- 2. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES [aperta.ulakbim.gov.tr]

- 3. Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [helda.helsinki.fi]

- 5. Re: [AMBER] Mixing GAFF and OPLS force field from Guoxiong Su on 2012-02-22 (Amber Archive Feb 2012) [archive.ambermd.org]

- 6. Synthesis, Biological, and Computational Evaluation of Novel 1,3,5-Substituted Indolin-2-one Derivatives as Inhibitors of Src Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics [computecanada.github.io]

Methodological & Application

Application Note: 4-Methoxy-1-methylindolin-2-one as a Privileged Scaffold in Kinase Inhibitor Discovery

[1]

Executive Summary

4-Methoxy-1-methylindolin-2-one (CAS: 7699-21-0) acts as a critical building block in the synthesis of indolin-2-one (oxindole) based kinase inhibitors .[1] While the oxindole core is best known as the pharmacophore of FDA-approved drugs like Sunitinib (Sutent®) and Nintedanib (Ofev®), the 4-methoxy-1-methyl variant offers a unique electronic and steric profile for Structure-Activity Relationship (SAR) exploration.[1]

This guide details the application of this scaffold in developing Type I and Type II kinase inhibitors , specifically targeting Angiokinase receptors (VEGFR, FGFR, PDGFR).[1] It provides validated protocols for chemical derivatization (C3-functionalization) and subsequent biological validation via enzymatic and cellular assays.[1]

Scientific Background: The Oxindole Scaffold

The indolin-2-one core is a "privileged structure" in medicinal chemistry, capable of mimicking the purine ring of ATP. This allows it to bind competitively to the ATP-binding pocket of protein kinases.

Mechanism of Action (Scaffold Level)

When derivatized at the C3 position, the oxindole core forms hydrogen bonds with the "hinge region" of the kinase domain.

-

C2-Carbonyl Oxygen: Accepts a hydrogen bond from the backbone amide of the kinase hinge.

-

N1-Nitrogen: If unsubstituted, acts as a donor.[1] However, in 1-methyl variants like 4-Methoxy-1-methylindolin-2-one, the methyl group prevents this donation but improves lipophilicity and membrane permeability, often altering the binding mode to favor hydrophobic interactions in the solvent-front region.[1]

-

4-Methoxy Group: Provides electron-donating density to the aromatic ring, potentially influencing the pKa of the system and offering a specific vector to probe the "gatekeeper" residue or solvent-exposed regions of the ATP pocket.

Signaling Pathway Target: VEGF/Angiogenesis

Derivatives of this scaffold are primarily screened for anti-angiogenic activity.

Figure 1: Mechanism of Angiokinase Inhibition.[1][2] The oxindole derivative blocks ATP binding to VEGFR-2, halting downstream PI3K/AKT and MAPK signaling cascades essential for tumor angiogenesis.[1]

Chemical Properties & Handling[1][3]

| Property | Specification |

| Chemical Name | 4-Methoxy-1-methylindolin-2-one |

| CAS Number | 7699-21-0 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO (>50 mg/mL), DMF, Chloroform.[1] Sparingly soluble in water.[1] |

| Storage | Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[1] |

| Safety | Irritant (H315, H319).[1] Wear PPE (Gloves, Goggles).[1] |

Application Protocol 1: Chemical Derivatization (Library Synthesis)

Objective: Functionalize the C3 position via Knoevenagel condensation to generate a library of 3-substituted-4-methoxy-1-methylindolin-2-ones (potential kinase inhibitors).

Rationale

The C3 methylene group is acidic. Condensation with aldehydes creates a conjugated exocyclic double bond, a feature critical for the biological activity of Sunitinib-class inhibitors.[1]

Workflow Diagram

Figure 2: Synthetic pathway for generating bioactive derivatives.[1]

Step-by-Step Procedure

-

Preparation: In a round-bottom flask, dissolve 4-Methoxy-1-methylindolin-2-one (1.0 eq) and the target Aldehyde (1.1 eq) in Ethanol (10 mL per mmol).

-

Catalysis: Add catalytic Piperidine (0.1 eq).[1]

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

-

Note: The spot for the product will typically be more non-polar and colored (yellow/orange) due to conjugation.

-

-

Workup: Cool the reaction mixture to room temperature and then to 4°C. The product usually precipitates as a colored solid.

-

Isolation: Filter the precipitate under vacuum. Wash with cold ethanol (2x) and diethyl ether (1x).[1]

-

Purification: If no precipitate forms, remove solvent in vacuo and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Application Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR2)[1]

Objective: Quantify the inhibitory potency (

Materials

-

Recombinant Human VEGFR2 (KDR) Kinase domain.[1]

-

Poly(Glu,Tyr) 4:1 substrate.[1]

-

ATP (10 µM final).[1]

-

Synthesized Indolin-2-one derivatives (dissolved in DMSO).[1]

-

ADP-Glo™ Kinase Assay Kit (Promega) or equivalent ELISA-based detection.[1]

Protocol

-

Compound Preparation: Prepare a 3-fold serial dilution of the test compounds in DMSO (Top concentration: 10 µM). Ensure final DMSO concentration in assay is <1%.

-

Enzyme Reaction:

-

Mix Kinase Buffer, VEGFR2 enzyme (2 ng/µL), and Substrate (0.2 mg/mL) in a 384-well plate.

-

Add 1 µL of compound dilution. Incubate for 10 min at RT (allows compound to bind).

-

Initiate reaction by adding ATP (10 µM).[1]

-

Incubate for 60 minutes at RT.

-

-

Detection:

-

Analysis: Measure Luminescence. Plot RLU vs. Log[Concentration] to determine

using non-linear regression (Sigmoidal dose-response).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Validation Criteria:

-

Positive Control: Sunitinib (

nM).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Negative Control: DMSO only (0% inhibition).[1]

Application Protocol 3: Cellular Anti-Proliferation (HUVEC)

Objective: Assess the biological efficacy of the compounds in a relevant cellular model (Human Umbilical Vein Endothelial Cells).

Protocol

-

Seeding: Seed HUVEC cells (3,000 cells/well) in 96-well plates using EGM-2 media. Allow attachment overnight.

-

Treatment:

-

Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

-

Readout (MTT Assay):

-

Data Analysis: Calculate % Cell Viability relative to DMSO control.

References

-

Chemical Structure & Properties: PubChem. 4-Methoxy-1-methylindolin-2-one (CID 13178646).[1] National Library of Medicine. Link[1]

-

Scaffold Biological Relevance: Mendel, D. B., et al. (2003).[1] In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research. Link

-

Synthetic Methodology: Sun, L., et al. (2003).[1] Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Journal of Medicinal Chemistry. Link

-

Kinase Assay Protocols: Ma, H., et al. (2011).[1] Indolin-2-one compounds: a patent review (2008 – present). Expert Opinion on Therapeutic Patents. Link

Disclaimer: This document is for research and development purposes only. The compound 4-Methoxy-1-methylindolin-2-one is not approved for human therapeutic use.[1]

4-Methoxy-1-methylindolin-2-one as an intermediate in organic synthesis

Application Note: Strategic Utilization of 4-Methoxy-1-methylindolin-2-one in Medicinal Chemistry

Introduction: The "Orthogonal" Oxindole Scaffold

4-Methoxy-1-methylindolin-2-one (4-Methoxy-1-methyloxindole) represents a specialized subclass of the oxindole family, a privileged scaffold in drug discovery. While 5- and 6-substituted oxindoles are ubiquitous in FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib), the 4-substituted variants offer a unique geometric vector for Structure-Activity Relationship (SAR) exploration.

Why this Intermediate Matters:

-

Steric "Ceiling" Probe: In ATP-competitive kinase inhibition, the C4 position of the oxindole core projects into the solvent-exposed region or the "ceiling" of the binding pocket, distinct from the deep-pocket binding of C5/C6 substituents.

-

Electronic Modulation: The C4-methoxy group exerts a strong electron-donating effect (resonance) specifically directed at the C3 active methylene site, significantly altering the nucleophilicity compared to the unsubstituted parent.

-

Solubility Profile: The N-methyl and O-methyl groups disrupt intermolecular hydrogen bonding (amide dimer formation), dramatically improving solubility in organic solvents compared to the N-H analogs, facilitating smoother scale-up chemistry.

Synthesis Protocol: Preparation of 4-Methoxy-1-methylindolin-2-one

Objective: Efficient methylation of 4-methoxyindolin-2-one to yield the N-methylated intermediate with high regioselectivity (avoiding O-methylation at the carbonyl oxygen).

Mechanism & Causality: The reaction relies on the deprotonation of the amide nitrogen (pKa ~18-19). The choice of base is critical; weak bases (e.g., K₂CO₃) require higher temperatures which may promote side reactions, while strong bases (NaH) allow for rapid, room-temperature alkylation. We utilize Sodium Hydride (NaH) in DMF to ensure irreversible deprotonation and kinetic control.[1]

Materials:

-

Precursor: 4-Methoxyindolin-2-one (CAS: 13523-86-9)[1]

-

Reagent: Iodomethane (MeI) (1.2 equiv)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Protocol:

-

Apparatus Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

) or Argon.[1] -

Base Suspension: Add NaH (60% disp., 1.5 equiv) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if high purity is required (optional for routine synthesis).[1] Suspend the washed NaH in anhydrous DMF (0.2 M concentration relative to substrate).[1]

-

Cooling: Submerge the RBF in an ice-water bath (

). -

Substrate Addition: Dissolve 4-methoxyindolin-2-one (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

-

Deprotonation: Stir at

for 30 minutes to ensure complete anion formation. -

Methylation: Add Iodomethane (1.2 equiv) dropwise via syringe.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1).[1] The starting material (

) should disappear, replaced by a less polar spot (

-

-

Quench & Workup: Carefully quench with saturated

solution at -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

Yield Expectation: 85–95% as an off-white solid.[1]

Application: Knoevenagel Condensation (Kinase Inhibitor Synthesis)

Objective: Functionalization of the C3 position to create a benzylidene oxindole scaffold, a motif common in receptor tyrosine kinase (RTK) inhibitors.

Mechanism: The C3 protons of the oxindole are acidic (pKa ~18). In the presence of a weak base (Piperidine), the C3-enolate attacks the aldehyde electrophile. The subsequent elimination of water (dehydration) is thermodynamically driven by the formation of the conjugated exocyclic double bond.

Protocol:

-

Mix: In a reaction vial, combine 4-Methoxy-1-methylindolin-2-one (1.0 equiv) and the target Aryl Aldehyde (1.1 equiv).

-

Solvent/Catalyst: Add Ethanol (0.5 M) and Piperidine (0.1 equiv).

-

Reflux: Heat to

for 3–6 hours.-

Visual Cue: Product usually precipitates as a brightly colored (yellow/orange) solid due to extended conjugation.[1]

-

-

Isolation: Cool to RT. Filter the precipitate.[1][2] Wash with cold Ethanol.[1]

-

Validation:

NMR will show the disappearance of the C3-methylene singlet (

Visualization of Workflows

Figure 1: Synthesis and Reactivity Pathway[3]

Caption: Synthesis of the 4-methoxy-1-methyl intermediate and its divergent applications in drug discovery.

Analytical Data & Quality Control

To validate the integrity of the intermediate, compare experimental data against these reference values.

Table 1: Key NMR Diagnostic Signals (CDCl₃)

| Position | Nuclei | Shift ( | Multiplicity | Diagnostic Note |

| N-Me | 3.18 – 3.22 | Singlet (3H) | Distinctive N-Methyl peak; absence indicates unreacted precursor.[1] | |

| O-Me | 3.85 – 3.90 | Singlet (3H) | Methoxy group at C4.[1] | |

| C3-H | 3.45 – 3.52 | Singlet (2H) | Active methylene.[1] Disappears upon Knoevenagel condensation. | |

| C=O | ~175.0 | Singlet | Carbonyl carbon.[1] | |

| C4 | ~156.0 | Singlet | Ipso-carbon attached to OMe (deshielded).[1] |

QC Checkpoint:

-

Impurity Alert: If a peak appears at

4.0–4.1 ppm (singlet), it suggests O-methylation (formation of the lactim ether) rather than N-methylation. This occurs if the reaction temperature is too high or the solvent is not polar enough to separate the ion pair.[1]

References

-

Porcs-Makkay, M., et al. (2025).[1] "Synthesis and Reactivity of 4-Methoxyindole Derivatives." ChemicalBook Protocols.

-

Sigma-Aldrich. (2024).[1] "Product Specification: 4-Methoxy-1-methylindole." Merck/Millipore Sigma Technical Data.

-

National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 138363, 4-Methoxy-1H-indole." PubChem.

-

Sun, L., et al. (2003).[1] "Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases." Journal of Medicinal Chemistry. (Contextual grounding for Oxindole Knoevenagel chemistry).[1]

-

Gallou, I. (2023).[1] "Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions." MDPI. (Demonstrates C3 reactivity profiles).[1]

Sources

Application Note: Pharmacological Profiling of 4-Methoxy-1-methylindolin-2-one Scaffolds

Content Type: Technical Guide & Protocols Subject: Enzymatic Inhibition Assays & Metabolic Stability Profiling Audience: Medicinal Chemists, Lead Discovery Biologists, DMPK Scientists

Executive Summary & Scientific Rationale

The molecule 4-Methoxy-1-methylindolin-2-one represents a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for the synthesis of Tyrosine Kinase Inhibitors (TKIs) . Structurally, it belongs to the oxindole class, the core moiety found in FDA-approved drugs such as Sunitinib (Sutent) and Nintedanib (Ofev).

While the unsubstituted 4-Methoxy-1-methylindolin-2-one exhibits negligible kinase inhibitory activity, its utility lies in its C3-functionalization (via Knoevenagel condensation) to generate libraries of 3-substituted indolin-2-ones. These derivatives target the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), specifically VEGFR (Vascular Endothelial Growth Factor Receptor) and FGFR (Fibroblast Growth Factor Receptor) .

This Application Note details the critical enzymatic workflows required to validate this scaffold:

-

HTRF® Kinase Inhibition Assay: To determine the IC50 of derivatives against VEGFR2.

-

Microsomal Metabolic Stability Assay: To assess the liability of the N-methyl and 4-methoxy groups toward Cytochrome P450-mediated metabolism.

Mechanism of Action & Assay Logic

The ATP-Competitive Inhibition Model

Derivatives of 4-Methoxy-1-methylindolin-2-one function as Type I kinase inhibitors. They bind to the hinge region of the kinase domain.

-

The Oxindole Core: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge residues (e.g., Cys919 in VEGFR2).

-

The 4-Methoxy Group: Provides steric bulk and electron density that can improve selectivity or solubility.

-

The 1-Methyl Group: Modulates lipophilicity and prevents non-specific H-bonding at the N1 position, often altering the pharmacokinetic profile compared to NH-analogs.

Visualization: The Kinase Inhibition Workflow

The following diagram illustrates the logical flow from scaffold derivatization to enzymatic validation.

Figure 1: Workflow for transforming the indolinone scaffold into active kinase inhibitors and validating via enzymatic assay.[1]

Protocol A: High-Throughput Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the inhibitory potency (IC50) of 4-Methoxy-1-methylindolin-2-one derivatives against VEGFR2 (KDR). Method: Homogeneous Time-Resolved Fluorescence (HTRF). This method is preferred over ELISA for screening due to its "mix-and-read" format (no washing steps) and resistance to compound fluorescence interference.

Materials Required[2][3][4][5][6][7][8][9][10][11]

-

Enzyme: Recombinant Human VEGFR2 (KDR), kinase domain (e.g., Carna Biosciences or SignalChem).

-

Substrate: Biotinylated Poly-Glu-Tyr (4:1) peptide.

-

ATP: Ultrapure ATP (prepare fresh).

-

Test Compounds: 4-Methoxy-1-methylindolin-2-one derivatives (dissolved in 100% DMSO).

-

Detection Reagents:

-

Europium-cryptate labeled anti-phosphotyrosine antibody (Donor).

-

Streptavidin-XL665 (Acceptor).

-

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Experimental Procedure

Step 1: Compound Preparation[2][3]

-

Prepare a 10 mM stock solution of the test derivative in DMSO.

-

Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM).

-

Transfer 100 nL of each dilution into a 384-well low-volume white microplate (using an acoustic dispenser like Echo® 550 is recommended for precision).

Step 2: Enzyme Reaction Assembly

-

Enzyme Mix: Dilute VEGFR2 enzyme in Kinase Buffer to 0.2 ng/µL. Add 5 µL to each well.

-

Note: Pre-incubate enzyme with compound for 15 minutes if studying slow-binding kinetics (common with indolinones).

-

-

Substrate/ATP Mix: Prepare a solution containing 2 µM Biotin-Poly(GT) and ATP at

concentration (typically 10 µM for VEGFR2). -

Start Reaction: Add 5 µL of Substrate/ATP Mix to the wells.

-

Final Volume: 10 µL.

-

DMSO Concentration: 1%.

-

Step 3: Incubation

-

Seal the plate and incubate at room temperature (22-25°C) for 60 minutes.

-

Critical Check: Ensure the reaction remains linear during this timeframe (validate with a time-course experiment prior to screening).

Step 4: Detection

-

Prepare Detection Mix in HTRF Detection Buffer (containing EDTA to stop the kinase reaction).

-

Add Eu-Cryptate Antibody (1:100 dilution).

-

Add Streptavidin-XL665 (1:100 dilution).

-

-

Add 10 µL of Detection Mix to all wells.

-

Incubate for 60 minutes at room temperature (protect from light).

Step 5: Data Acquisition & Analysis

-

Read fluorescence on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).

-

Excitation: 337 nm.

-

Emission 1: 665 nm (Acceptor - FRET signal).

-

Emission 2: 620 nm (Donor - Reference).

-

-

Calculate HTRF Ratio:

. -

Data Processing: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.

Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Objective: The N-methyl and 4-methoxy groups on the indolinone core are susceptible to oxidative demethylation by hepatic Cytochrome P450s (CYPs). This assay predicts the compound's intrinsic clearance (

Rationale

-

N-demethylation: Removal of the methyl group at Position 1 restores the NH moiety, potentially reverting the molecule to a Sunitinib-like pharmacophore but altering solubility.

-

O-demethylation: Removal of the 4-methoxy group creates a phenol, which is a target for Phase II conjugation (glucuronidation), leading to rapid excretion.

Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

-

Test Compound: 4-Methoxy-1-methylindolin-2-one derivative (1 µM final conc).

-

Internal Standard: Propranolol or Diclofenac.

-

Analysis: LC-MS/MS (Triple Quadrupole).

Experimental Workflow

Step 1: Reaction Initiation

-

Prepare Master Mix : Phosphate buffer (100 mM, pH 7.4) + HLM (0.5 mg/mL final).

-

Spike Test Compound into Master Mix (Final concentration: 1 µM, <0.1% DMSO).

-

Pre-incubate at 37°C for 5 minutes.

-

Start Reaction: Add NADPH regenerating system.

Step 2: Time-Point Sampling

-

Sample 50 µL aliquots at specific time points:

minutes. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

-

Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

Step 3: LC-MS/MS Analysis

-

Inject supernatant onto a C18 Reverse Phase column.

-

Monitor Parent Ion [M+H]+ and specific transitions.

-

Metabolite Scouting (Optional): Set mass spectrometer to scan for:

-

Loss of 14 Da (N-demethylation or O-demethylation).

-

Gain of 16 Da (Hydroxylation on the aromatic ring).

-

Data Interpretation

Plot

Calculation of Intrinsic Clearance:

| Parameter | High Stability | Moderate Stability | Low Stability |

| CLint (µL/min/mg) | < 10 | 10 - 45 | > 45 |

| Half-life (t1/2) | > 60 min | 20 - 60 min | < 20 min |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (HTRF) | Biotin-Streptavidin aggregation or non-specific binding. | Increase Brij-35 to 0.05% or add BSA (0.1%) to the buffer. |

| Low Signal Window | Inactive Enzyme or degraded ATP. | Aliquot ATP and store at -80°C. Verify enzyme activity with a reference inhibitor (e.g., Staurosporine). |

| Compound Precipitation | 4-Methoxy derivatives can be lipophilic. | Ensure final DMSO < 2%. Check solubility in buffer via nephelometry before assay. |

| Steep Hill Slope (> 2.0) | Aggregation-based inhibition (promiscuous binding). | Add 0.01% Triton X-100. If slope persists, the compound may be a "pan-assay interference compound" (PAINS). |

References

-

Design and Synthesis of Indolin-2-ones: Sun, L., et al. (1998).[1] Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases.[1][4] Journal of Medicinal Chemistry.[2]

-

HTRF Kinase Assay Principles: Cisbio Bioassays (Revvity). HTRF Kinase Assay Application Notes.

-

Metabolic Stability Protocols: Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. ScienceDirect.

-

Sunitinib Mechanism (Indolinone Scaffold Context): Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 4-Methoxy-1-methylindolin-2-one in Anticancer Drug Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists and pharmacologists. It treats 4-Methoxy-1-methylindolin-2-one not as a standalone drug, but as a privileged scaffold (building block) used to synthesize potent Receptor Tyrosine Kinase (RTK) inhibitors, a class of drugs central to modern cancer therapy (e.g., Sunitinib, Nintedanib).

Part 1: Executive Summary & Scientific Rationale

The Role of the Indolinone Scaffold

4-Methoxy-1-methylindolin-2-one is a specialized derivative of the oxindole (indolin-2-one) core. In cancer research, this molecule serves as a critical pharmacophore precursor . The oxindole core is the structural foundation of FDA-approved multi-kinase inhibitors such as Sunitinib (Sutent) and Nintedanib (Ofev) .

Researchers utilize 4-Methoxy-1-methylindolin-2-one to develop "Next-Generation" inhibitors. The specific substitution pattern offers distinct advantages:

-

1-Methyl Group: Enhances lipophilicity and metabolic stability by blocking N-glucuronidation, a common clearance pathway for bare oxindoles.

-

4-Methoxy Group: Provides electron-donating properties that alter the electron density of the aromatic ring, potentially influencing

stacking interactions within the ATP-binding pocket of kinases (e.g., VEGFR2, FGFR, PDGFR). -

C3-Reactivity: The methylene group at position 3 is highly active, allowing for Knoevenagel condensation with aldehydes to generate libraries of 3-substituted indolinones (the active anticancer agents).

Mechanism of Action (Derivatives)

Compounds derived from this scaffold typically function as ATP-competitive inhibitors .

-

Binding: The oxindole moiety mimics the adenine ring of ATP.

-

Interaction: It forms hydrogen bonds with the "hinge region" residues of the kinase domain.

-

Effect: This blockade prevents ATP binding, inhibiting autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK), leading to reduced tumor angiogenesis and proliferation.

Part 2: Experimental Protocols

Protocol A: Chemical Derivatization (Synthesis of Bioactive Library)

Objective: To transform the inactive 4-Methoxy-1-methylindolin-2-one precursor into a biologically active 3-alkenylidene-2-oxindole (Sunitinib analog).

Reagents:

-

Substrate: 4-Methoxy-1-methylindolin-2-one (1.0 eq)

-

Reactant: Aromatic Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) (1.1 eq)

-

Catalyst: Piperidine (0.1 eq)

-

Solvent: Ethanol (EtOH)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of 4-Methoxy-1-methylindolin-2-one in 5 mL of EtOH in a round-bottom flask.

-

Addition: Add 1.1 mmol of the chosen aromatic aldehyde.

-

Catalysis: Add 2-3 drops of piperidine.

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).

-

Precipitation: Cool the reaction to room temperature. The product usually precipitates as a colored solid (yellow/orange).

-

Purification: Filter the precipitate, wash with cold EtOH, and recrystallize from EtOH/DMF if necessary.

-

Validation: Confirm structure via

H NMR (Look for the vinyl proton singlet

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To evaluate the antiproliferative activity of the synthesized derivatives against cancer cell lines (e.g., A549 Lung Carcinoma, MCF-7 Breast Cancer).

Materials:

-

Cell Lines: A549, MCF-7, HUVEC (Normal control).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Vehicle: DMSO (Final concentration < 0.1%).

Step-by-Step:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO -

Treatment: Prepare serial dilutions of the derivative (0.1, 1, 10, 50, 100

M). Add to wells. Include 4-Methoxy-1-methylindolin-2-one parent compound as a negative control (to prove the necessity of derivatization). -

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. -

Solubilization: Aspirate media and add 150

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC

using non-linear regression (GraphPad Prism).

Data Output Format:

| Compound ID | R-Group (Aldehyde) | A549 IC | MCF-7 IC | HUVEC IC | Selectivity Index |

| Parent | (None) | >100 | >100 | >100 | N/A |

| Derivative A | 4-Cl-Phenyl | 12.5 | 15.2 | 45.0 | 3.6 |

| Derivative B | Pyrrole (Sunitinib-like) | 2.1 | 3.4 | 25.0 | 11.9 |

Part 3: Visualization & Pathway Logic

Synthesis & Biological Mechanism Diagram

The following diagram illustrates the transformation of the scaffold into an active drug and its subsequent inhibition of the VEGF signaling pathway.

Caption: Figure 1. Workflow showing the chemical derivatization of the 4-Methoxy-1-methylindolin-2-one scaffold into an active kinase inhibitor and its interference with oncogenic signaling.

Part 4: Critical Considerations & Troubleshooting

Solubility Issues

-